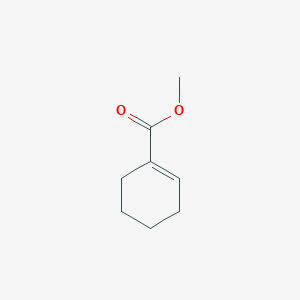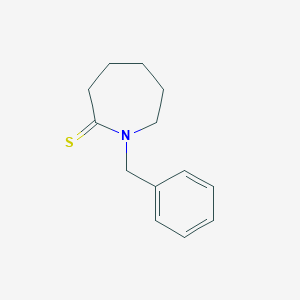
1-Benzylazepane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzylazepane-2-thione, also known as BZT, is a chemical compound that belongs to the class of thioamides. It has been studied for its potential use in scientific research due to its unique properties and effects on the body.
Mechanism Of Action
1-Benzylazepane-2-thione acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synapse, which can result in a variety of effects on the body. 1-Benzylazepane-2-thione has also been shown to have affinity for other neurotransmitter transporters, including the serotonin and norepinephrine transporters.
Biochemical And Physiological Effects
1-Benzylazepane-2-thione has been shown to have a variety of effects on the body, including increased locomotor activity, enhanced cognitive function, and decreased appetite. It has also been shown to have potential as a treatment for depression and anxiety disorders.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-Benzylazepane-2-thione in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying dopamine-related disorders. However, 1-Benzylazepane-2-thione has also been shown to have potential for abuse, which can be a limitation in certain types of experiments. Additionally, its effects on other neurotransmitter transporters can complicate the interpretation of results.
Future Directions
Future research on 1-Benzylazepane-2-thione could focus on its potential use in the development of drugs for the treatment of Parkinson's disease and addiction. It could also be studied for its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, further research could be done to investigate the potential for abuse and addiction associated with 1-Benzylazepane-2-thione.
Synthesis Methods
The synthesis of 1-Benzylazepane-2-thione involves the reaction of benzylamine with carbon disulfide in the presence of sodium hydroxide. The resulting product is then treated with hydrochloric acid to yield 1-benzylazepane-2-thione. This method has been shown to be effective in producing high yields of 1-Benzylazepane-2-thione with good purity.
Scientific Research Applications
1-Benzylazepane-2-thione has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This makes it a potential candidate for the development of drugs that can treat disorders such as Parkinson's disease and addiction.
properties
CAS RN |
17642-90-9 |
|---|---|
Product Name |
1-Benzylazepane-2-thione |
Molecular Formula |
C13H17NS |
Molecular Weight |
219.35 g/mol |
IUPAC Name |
1-benzylazepane-2-thione |
InChI |
InChI=1S/C13H17NS/c15-13-9-5-2-6-10-14(13)11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
InChI Key |
NTVHIBSZRIPLLA-UHFFFAOYSA-N |
SMILES |
C1CCC(=S)N(CC1)CC2=CC=CC=C2 |
Canonical SMILES |
C1CCC(=S)N(CC1)CC2=CC=CC=C2 |
synonyms |
2H-Azepine-2-thione, hexahydro-1-(phenylmethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




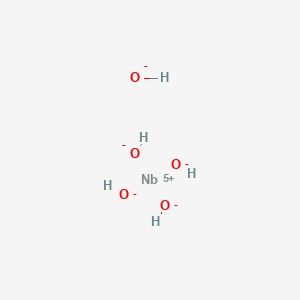
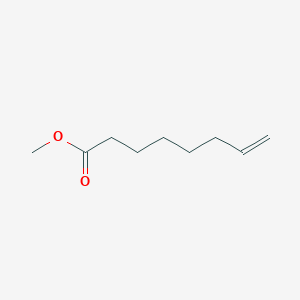
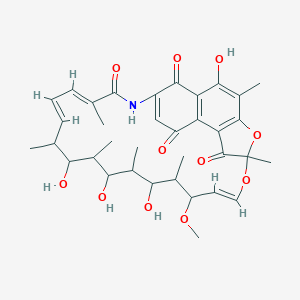
![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B102824.png)
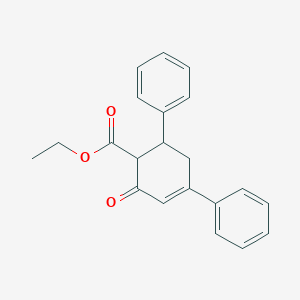
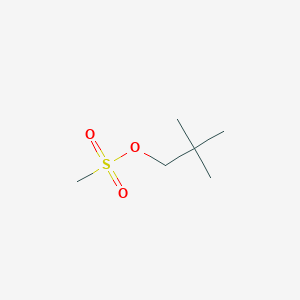
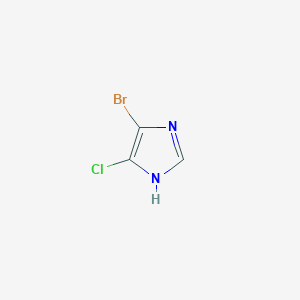


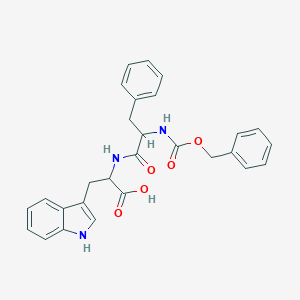
![5-Chloro-5H-dibenzo[a,d][7]annulene](/img/structure/B102838.png)
![2-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B102839.png)
